1,2-Dibromo-2-chloropentafluoropropane

Overview

Description

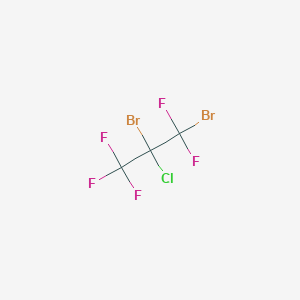

1,2-Dibromo-2-chloropentafluoropropane is a chemical compound with the molecular formula C3Br2ClF5 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-2-chloropentafluoropropane is represented by the formula C3Br2ClF5. The molecular weight is 326.28 g/mol. Further details about the structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dibromo-2-chloropentafluoropropane are not fully detailed in the search results. It is known that the compound has a molecular weight of 326.28 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Stereochemistry and Molecular Interactions

- The stereochemistry of dihalo compounds, including those similar to 1,2-Dibromo-2-chloropentafluoropropane, has been extensively studied for their conformational properties and stereo-electronic effects. These studies highlight the complex interplay between molecular structure and reactivity, which is crucial in designing molecules with desired chemical and physical properties (V. Box & L. L. Box, 2003).

Fluorination Techniques

- The incorporation of fluorine atoms into organic molecules is a significant area of research, given fluorine's role in enhancing the biological activity and physical properties of compounds. Techniques for selective difluoromethylation and monofluoromethylation have been developed, which could be relevant for modifying compounds similar to 1,2-Dibromo-2-chloropentafluoropropane for specific applications (Jinbo Hu, Wei Zhang, & Fei Wang, 2009).

Electrophilic Fluorination

- Electrophilic fluorination is a promising method for introducing fluorine into organic molecules, a process potentially applicable to the functionalization of 1,2-Dibromo-2-chloropentafluoropropane. This technique offers a straightforward route for the synthesis of organofluorine compounds, which are valuable in various scientific fields (R. Singh & J. Shreeve, 2004).

Synthesis of Gem-Difluorinated Compounds

- The synthesis of gem-difluorinated cyclopropanes and cyclopropenes, which involves the introduction of fluorine atoms onto a cyclopropane ring, highlights the utility of fluorinated groups in altering molecular reactivity and properties. This research could provide insights into the reactivity and potential applications of 1,2-Dibromo-2-chloropentafluoropropane in creating fluorine-containing molecules with enhanced biological or physical characteristics (Fei Wang et al., 2011).

Vibrational Spectroscopy and Dynamics

- Studies on the vibrational and ro-vibrational properties of halogenated compounds, such as difluoromethane, provide essential data for atmospheric modeling and understanding the greenhouse gas potential of these molecules. Such research could be relevant for assessing the environmental impact of related compounds like 1,2-Dibromo-2-chloropentafluoropropane (N. Tasinato et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

A related compound, 1,2-dibromo-1-phenylethane, undergoes dehydrobromination under conditions of phase-transfer catalysis . This suggests that 1,2-Dibromo-2-chloropentafluoropropane might also undergo similar reactions, leading to changes in its targets.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

properties

IUPAC Name |

1,2-dibromo-2-chloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2ClF5/c4-1(6,2(5,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPSQICIGVCHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378503 | |

| Record name | 1,2-Dibromo-2-chloropentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-2-chloropentafluoropropane | |

CAS RN |

661-93-8 | |

| Record name | 1,2-Dibromo-2-chloropentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)

![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)

![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)